4-(2-nitrobenzyl)thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 4-(2-nitrobenzyl)thiomorpholine and related compounds often involves strategic functionalization of thiomorpholine or nitrobenzyl precursors. Although direct references to the synthesis of this exact compound are scarce, methods for synthesizing similar compounds can provide valuable insights. Techniques may include nitration reactions, thiol-ene chemistry for introducing the thiomorpholine moiety, or coupling reactions between appropriately functionalized precursors.

Molecular Structure Analysis

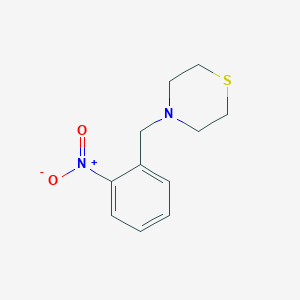

The molecular structure of 4-(2-nitrobenzyl)thiomorpholine is characterized by the presence of a nitro group attached to a benzyl unit, which is further linked to a thiomorpholine ring. This structure imparts certain electronic and steric properties to the molecule, influencing its reactivity and interaction with various substrates. Computational studies and crystallographic analysis of similar compounds can shed light on the conformational preferences, electronic distribution, and potential reactive sites within the molecule.

Chemical Reactions and Properties

The chemical reactions and properties of 4-(2-nitrobenzyl)thiomorpholine are influenced by its functional groups. The nitro group is a key functional handle that can undergo reduction, participate in nucleophilic substitutions, or act as an electrophile in certain conditions. The thiomorpholine moiety may engage in sulfur-based reactions, including oxidation or participation in nucleophilic addition reactions. Studies on similar nitrobenzyl or thiomorpholine compounds highlight the versatility of these moieties in synthetic applications.

Physical Properties Analysis

The physical properties of 4-(2-nitrobenzyl)thiomorpholine, such as solubility, melting point, and stability, are pivotal for its handling and application in various processes. These properties are determined by its molecular structure, with the polar nitro group and the heterocyclic thiomorpholine ring contributing to its overall physical profile. Insights into the physical properties can be derived from empirical data on closely related compounds.

Chemical Properties Analysis

The chemical properties of 4-(2-nitrobenzyl)thiomorpholine, including reactivity patterns, stability under different conditions, and interactions with various reagents, are key for its application in synthesis and material science. The presence of both electron-withdrawing and electron-donating groups within the molecule creates a unique chemical landscape, facilitating a wide range of reactions. Literature on analogous compounds provides a foundation for understanding the chemical behavior of 4-(2-nitrobenzyl)thiomorpholine.

For a detailed exploration of related compounds and foundational chemical principles, the following references are recommended:

- Photochromism and photoreactive properties of ortho-nitrobenzylpyridines, which may offer insights into the behavior of nitrobenzyl derivatives (Naumov, 2006).

- Synthesis and properties of conjugates of natural compounds with nitroxyl radicals, highlighting the versatility of nitro groups in modifying biological activity (Grigor’ev, Tkacheva, & Morozov, 2014).

- Analytical and environmental studies on nitrophenols, providing context on the behavior of nitro-functionalized compounds in various settings (Harrison et al., 2005).

Eigenschaften

IUPAC Name |

4-[(2-nitrophenyl)methyl]thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGPEHUOBBPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5259102 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-9-(2-ethoxypropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675246.png)

![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5675250.png)

![(3S*,4S*)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5675252.png)

![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)

![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)

![(1S*,5R*)-6-propyl-3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675304.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)

![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)

![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)

![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)